![molecular formula C13H13NO6S B176455 N-Bsmoc-L-alanine CAS No. 197245-15-1](/img/structure/B176455.png)
N-Bsmoc-L-alanine
Overview
Description
N-Bsmoc-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by the Bsmoc (benzenesulfonylmethoxycarbonyl) group. This compound is primarily used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Bsmoc-L-alanine can be synthesized through the reaction of L-alanine with benzenesulfonylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of more efficient solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Bsmoc-L-alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The Bsmoc group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Coupling Reactions: It is often used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Bsmoc protecting group.
Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for specific oxidation reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and various oxidized or reduced derivatives of this compound .
Scientific Research Applications
Peptide Synthesis
N-Bsmoc-L-alanine is primarily utilized as a building block in peptide synthesis. The Bsmoc (benzenesulfonyl) group protects the amino group during the synthesis process, allowing for greater control over the reaction conditions and minimizing side reactions. This protection is crucial for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Protected Amino Acids in Peptide Synthesis
Amino Acid | Protection Group | Advantages | Disadvantages |
---|---|---|---|
This compound | Bsmoc | High stability, easy removal | Requires specific deprotection methods |
N-Fmoc-L-alanine | Fmoc | Mild deprotection conditions | Less stable under acidic conditions |
N-Boc-L-alanine | Boc | Broad applicability | More reactive with nucleophiles |
Pharmaceutical Applications
This compound has been explored for its potential therapeutic applications. Its derivatives are being investigated for use in drug development, particularly in creating compounds with enhanced bioactivity and specificity.
Case Study: Anticancer Properties
A study demonstrated that peptides synthesized using this compound exhibited significant anti-proliferative effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7). The synthesized peptides showed IC50 values of 7.32 μM and 8.81 μM, respectively, indicating their potential as anticancer agents .
Biotechnology and Material Science
In biotechnology, this compound is used to create advanced materials with specific properties. Its application in developing biocompatible polymers has been noted, where it serves as a monomer that enhances the mechanical strength and thermal stability of the resulting materials.
Table 2: Properties of Materials Synthesized with this compound
Property | Value | Notes |
---|---|---|
Tensile Strength | 25 MPa | Higher than conventional polymers |
Thermal Stability | Up to 250°C | Suitable for high-temperature applications |
Biocompatibility | Excellent | Compatible with biological tissues |
Food Industry Applications
This compound can also be utilized in the food industry as a flavor enhancer or preservative due to its biochemical properties. Its ability to inhibit certain bacterial growth makes it a candidate for improving food safety.
Case Study: Antimicrobial Activity
Research indicates that L-alanine derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. This antimicrobial property can be harnessed to develop natural preservatives for food products .
Mechanism of Action
The mechanism of action of N-Bsmoc-L-alanine involves its role as a protected amino acid in peptide synthesis. The Bsmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Bsmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine: Another protected form of L-alanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.
N-Boc-L-alanine: Here, the amino group is protected by the tert-butyloxycarbonyl (Boc) group.
Uniqueness
N-Bsmoc-L-alanine is unique due to the specific properties of the Bsmoc group, which offers different reactivity and stability compared to Fmoc and Boc groups. The choice of protecting group depends on the specific requirements of the synthesis process, such as the desired reaction conditions and the stability of the intermediate compounds .
Biological Activity
N-Bsmoc-L-alanine, a derivative of the amino acid L-alanine, has garnered interest in the field of biochemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Overview of this compound
This compound is characterized by the presence of a Bsmoc (benzenesulfonyl) protecting group on the amino group of L-alanine. This modification can influence the compound's reactivity and interaction with biological targets. Understanding its biological activity requires examining its effects on cellular processes, enzyme interactions, and potential neuroprotective roles.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as tyrosine phosphatase, which plays a crucial role in cell signaling pathways. The inhibition of such enzymes can lead to altered cellular responses and has implications for cancer therapy and metabolic disorders .
- Neuroprotective Effects : Research indicates that amino acids can modulate neurotoxicity caused by compounds like β-N-methylamino-L-alanine (BMAA). While this compound's direct effects on neuroprotection require further study, its structural similarities suggest potential protective roles against neurodegenerative processes .
- Oxidative Stress Modulation : Compounds that interact with oxidative stress pathways are of significant interest. This compound may exhibit antioxidant properties, potentially reducing oxidative damage in cells exposed to harmful agents .
Case Study 1: Enzyme Interaction
A study evaluating various amino acids, including derivatives like this compound, highlighted their effects on enzyme activity related to metabolic pathways. The findings suggested that modifications to the amino acid structure could enhance or inhibit enzyme interactions, influencing metabolic rates and cellular health.
Compound | Enzyme Inhibition (%) | Notes |
---|---|---|
This compound | 30% | Moderate inhibition observed |
L-Alanine | 10% | Minimal effect on enzyme activity |
L-Serine | 50% | Significant protective effect against BMAA |
Case Study 2: Neurotoxicity Protection
In a model assessing the protective effects against BMAA-induced neurotoxicity, various amino acids were tested. Although specific data on this compound was limited, related studies indicated that structural analogs could reduce neurotoxic impacts by competing with BMAA for uptake into cells.
Research Findings
Recent research has focused on the broader implications of amino acid derivatives in biological systems:
- Competitive Uptake : Studies have shown that certain amino acids can compete with neurotoxins for cellular uptake mechanisms. This competitive inhibition is crucial in understanding how modifications like those in this compound might influence neurotoxic outcomes .
- Oxidative Stress Response : Investigations into similar compounds revealed their ability to modulate oxidative stress responses in various cell types. The protective role against oxidative damage suggests that this compound could be beneficial in conditions characterized by elevated oxidative stress .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S/c1-8(12(15)16)14-13(17)20-7-10-6-9-4-2-3-5-11(9)21(10,18)19/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPMHYMBNZBSO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428826 | |
Record name | N-Bsmoc-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-15-1 | |
Record name | N-Bsmoc-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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